

Topic: Characterizing the Adsorption of Astrazon Red 6B Using Equilibrium Isotherm Models

Author: BenchChem Technical Support Team. **Date:** February 2026

Compound of Interest

Compound Name: ASTRAZONE RED

CAS No.: 14097-03-1

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Abstract

Astrazon Red 6B (AR-6B), a cationic methine dye, is extensively used in the textile industry, leading to its presence in industrial effluents, which poses significant environmental and health concerns.[1][2] Adsorption is recognized as a highly effective, simple, and cost-efficient method for removing such dyes from aqueous solutions.[3][4] Understanding the equilibrium distribution of the dye between the adsorbent and the solution is critical for designing and optimizing treatment systems. This is achieved by studying adsorption isotherms. This application note provides a comprehensive guide to the principles of key adsorption isotherm models—Langmuir, Freundlich, Temkin, and Dubinin-Radushkevich (D-R)—and presents a detailed, field-proven protocol for conducting batch adsorption experiments to generate the necessary equilibrium data for Astrazon Red 6B.

Introduction to Adsorption Isotherms

An adsorption isotherm describes the relationship between the amount of a substance adsorbed onto a solid surface and its equilibrium concentration in the surrounding fluid at a constant temperature.[5] Modeling this equilibrium data is crucial as it provides insight into the adsorption mechanism, the properties of the adsorbent surface, and the maximum adsorption capacity.[5][6] No single model is universally applicable; therefore, fitting experimental data to several models is necessary to determine the most suitable one for a given adsorbent-adsorbate system.[7]

- The Langmuir Isotherm: This model assumes that adsorption occurs at specific, homogeneous sites on the adsorbent surface, forming a monolayer.[8][9] It suggests that once a site is occupied, no further adsorption can occur there.
- The Freundlich Isotherm: An empirical model that describes adsorption on heterogeneous surfaces with a non-uniform distribution of adsorption heat and affinities.[9][10] It is not restricted to monolayer formation and is widely used for multilayer adsorption.[5]
- The Temkin Isotherm: This model explicitly considers the adsorbent-adsorbate interactions. It assumes that the heat of adsorption of all molecules in the layer decreases linearly with coverage due to these interactions.[7][11]
- The Dubinin-Radushkevich (D-R) Isotherm: This model is more general than the Langmuir model as it does not assume a homogeneous surface or constant adsorption potential.[12] It is primarily used to determine the nature of the adsorption process—physisorption or chemisorption—by calculating the mean free energy of adsorption.[11]

Experimental Protocol: Batch Equilibrium Studies

This section details a step-by-step methodology for conducting a batch adsorption experiment to determine the equilibrium isotherm for Astrazon Red 6B.

Materials and Equipment

- Adsorbate: Astrazon Red 6B (Basic Violet 7), $C_{24}H_{30}Cl_2N_2$, M.W. 417.42 g/mol .[1][13]
- Adsorbent: A suitable adsorbent material. Low-cost options like waste tea leaves, rice husk, or sawdust are effective, as is commercial activated carbon.[14][15][16][17] The adsorbent should be washed, dried, and sieved to a uniform particle size.[15][18]
- Reagents: 0.1 M HCl and 0.1 M NaOH for pH adjustment, deionized water.
- Equipment: UV-Visible Spectrophotometer, thermostatic orbital shaker, digital pH meter, centrifuge, analytical balance, volumetric flasks, conical flasks, and pipettes.

Workflow Diagram

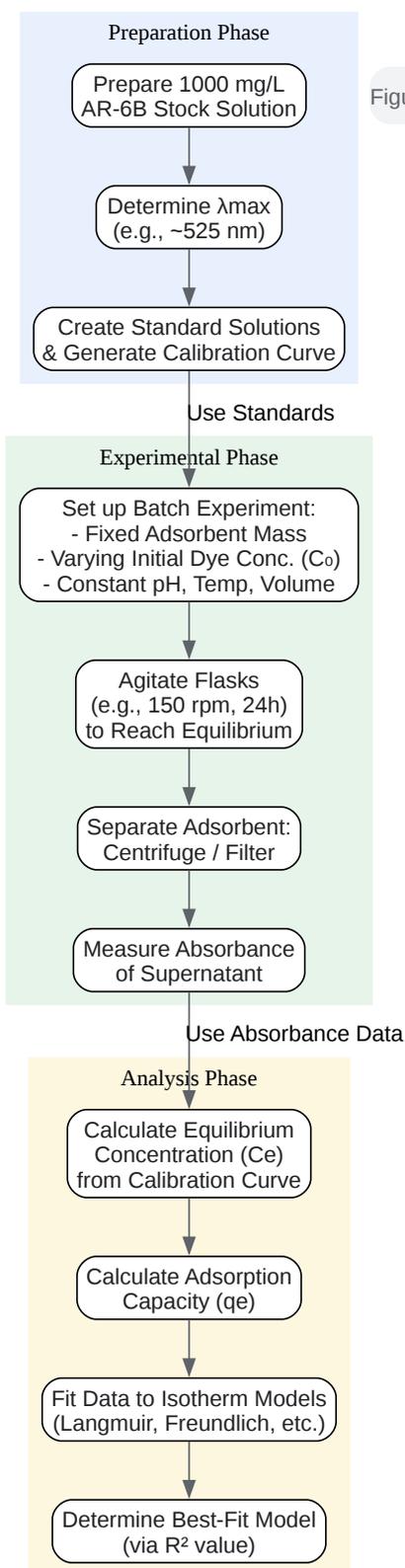


Figure 1: Experimental workflow for Astrazon Red 6B adsorption isotherm studies.

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Caption: Figure 1: Experimental workflow for Astrazon Red 6B adsorption isotherm studies.

Step-by-Step Methodology

- Preparation of AR-6B Stock Solution (1000 mg/L): Accurately weigh 1.0 g of Astrazon Red 6B powder and dissolve it in a 1 L volumetric flask using deionized water. This serves as the stock solution from which all other concentrations will be prepared.[19]
- Determination of Wavelength of Maximum Absorbance (λ_{max}):
 - Prepare a dilute solution of AR-6B (e.g., 10 mg/L) from the stock solution.
 - Using the UV-Vis spectrophotometer, scan the solution across the visible spectrum (e.g., 400-700 nm) to identify the wavelength with the highest absorbance.[20] For Astrazon Red 6B, this is typically around 525 nm.[14] All subsequent absorbance measurements must be performed at this λ_{max} .
- Preparation of Calibration Curve:
 - Prepare a series of standard solutions of known concentrations (e.g., 2, 5, 10, 20, 40 mg/L) by serially diluting the stock solution.[21]
 - Measure the absorbance of each standard at the determined λ_{max} .
 - Plot a graph of Absorbance vs. Concentration (mg/L). A linear plot that adheres to the Beer-Lambert law should be obtained. The equation of this line ($y = mx + c$) is crucial for determining the final concentration of unknown samples.
- Batch Adsorption Experiment:
 - Place a precisely weighed, constant amount of the chosen adsorbent (e.g., 0.1 g) into a series of 250 mL conical flasks.[22]
 - To each flask, add a fixed volume (e.g., 100 mL) of AR-6B solution with varying initial concentrations (C_0), for instance, 25, 50, 100, 150, and 200 mg/L.[14][15]
 - Causality: The adsorbent mass is kept constant to ensure that the surface area available for adsorption is the same across all samples, making the initial dye concentration the independent variable.

- Adjust the pH of each solution to a predetermined optimal value using 0.1 M HCl or 0.1 M NaOH. For cationic dyes like AR-6B, a pH between 6 and 10 is often effective, as the adsorbent surface tends to be negatively charged, promoting electrostatic attraction.[14]
[15]
- Causality: pH is a critical parameter as it influences both the surface charge of the adsorbent and the speciation of the dye molecule. Maintaining a constant pH is essential for isotherm studies.
- Seal the flasks and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 150 rpm).[14]
- Allow the flasks to agitate for a pre-determined equilibrium time (e.g., 24 hours). This time should be established from preliminary kinetic studies to ensure equilibrium is reached.
[23]
- Analysis:
 - After agitation, remove the flasks and separate the adsorbent from the solution by centrifugation at ~4000 rpm for 15 minutes.[18]
 - Carefully collect the supernatant (the clear liquid).
 - Measure the absorbance of the supernatant at the λ_{max} .
 - Using the calibration curve equation, calculate the final equilibrium concentration (C_e) of AR-6B in the solution.

Calculations

The amount of AR-6B adsorbed per unit mass of the adsorbent at equilibrium (q_e , in mg/g) is calculated using the following mass balance equation:

$$q_e = (C_0 - C_e) * V / m$$

Where:

- C_0 = Initial dye concentration (mg/L)

- C_e = Equilibrium dye concentration (mg/L)
- V = Volume of the solution (L)
- m = Mass of the adsorbent (g)

Isotherm Model Analysis

Once the experimental data (C_e and q_e) are obtained, they are fitted to the linearized forms of the isotherm models to determine the model parameters. The best-fitting model is typically identified by the one with the highest coefficient of determination (R^2).

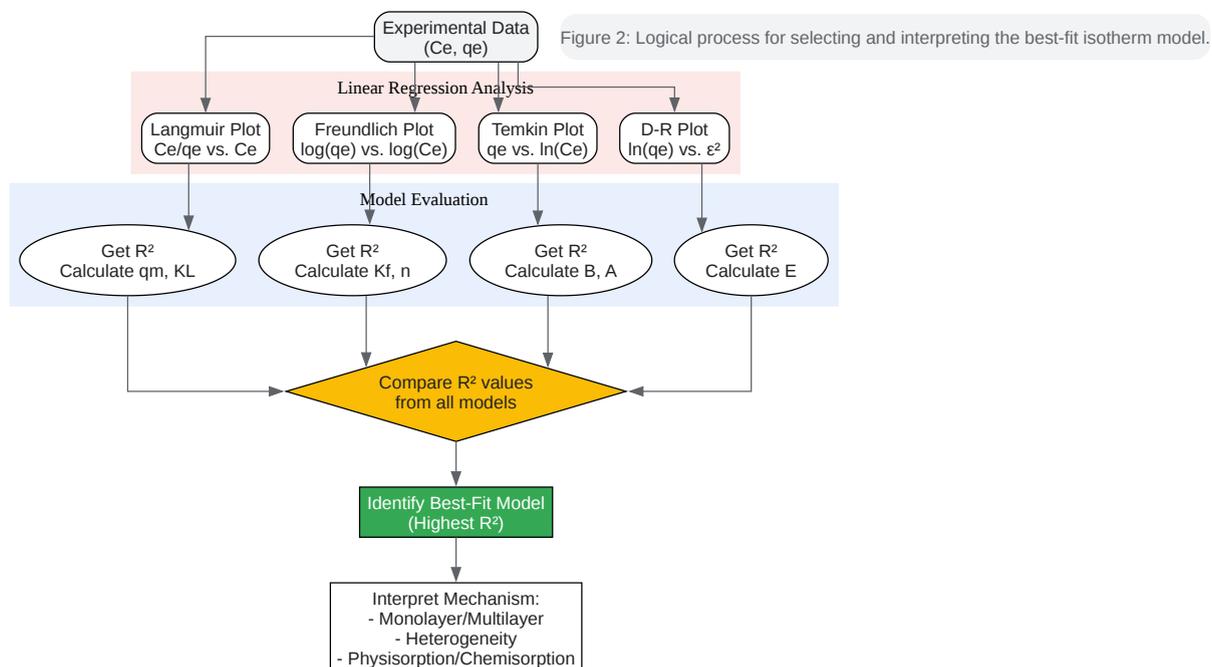
Isotherm Equations and Linear Plots

The table below summarizes the four key isotherm models, their linearized forms, and the corresponding plots required for analysis.[\[8\]](#)[\[11\]](#)[\[22\]](#)

| Isotherm Model | Non-Linear Form | Linearized Form | Plot | Parameters from Plot |
|----------------------|---|--|-----------------------------|---|
| Langmuir | $q_e = (q_m * K_l * C_e) / (1 + K_l * C_e)$ | $C_e/q_e = (1 / (q_m * K_l)) + (C_e / q_m)$ | C_e/q_e vs. C_e | q_m from slope, K_l from intercept |
| Freundlich | $q_e = K_f * C_e^{(1/n)}$ | $\log(q_e) = \log(K_f) + (1/n) * \log(C_e)$ | $\log(q_e)$ vs. $\log(C_e)$ | $1/n$ from slope, K_f from intercept |
| Temkin | $q_e = (RT/b) * \ln(A * C_e)$ | $q_e = B * \ln(A) + B * \ln(C_e)$ where $B=RT/b$ | q_e vs. $\ln(C_e)$ | B from slope, A from intercept |
| Dubinin-Radushkevich | $q_e = q_s * \exp(-K_{ak} * \epsilon^2)$ | $\ln(q_e) = \ln(q_s) - K_{ak} * \epsilon^2$ | $\ln(q_e)$ vs. ϵ^2 | K_{ak} from slope, q_s from intercept |

- ϵ (Polanyi potential) = $RT * \ln(1 + 1/C_e)$
- E (Mean Free Energy) = $1 / \sqrt{2 * K_{ak}}$

Logical Flow for Model Selection



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Caption: Figure 2: Logical process for selecting and interpreting the best-fit isotherm model.

Interpretation of Isotherm Parameters

The calculated parameters provide valuable information about the adsorption process.

| Parameter | Model | Interpretation |
|--------------|------------|---|
| q_m (mg/g) | Langmuir | Maximum monolayer adsorption capacity. A high value indicates a high capacity of the adsorbent.[8] |
| R_l | Langmuir | Separation Factor: $R_l = 1 / (1 + K_l * C_0)$. $0 < R_l < 1$ indicates favorable adsorption; $R_l > 1$ is unfavorable; $R_l = 1$ is linear; $R_l = 0$ is irreversible.[8] |
| n | Freundlich | Adsorption Intensity. $n > 1$ indicates favorable adsorption and high adsorption intensity. [10] |
| K_p | Freundlich | Freundlich Constant. Related to the adsorption capacity. |
| B (J/mol) | Temkin | Temkin Constant. Related to the heat of adsorption.[11] |
| E (kJ/mol) | D-R | Mean Free Energy of Adsorption. If $E < 8$ kJ/mol, the process is dominated by physisorption. If $8 < E < 16$ kJ/mol, the process is governed by chemisorption. [11][12] |

By systematically applying the protocol and analyzing the data with these models, researchers can gain a deep understanding of the Astrazon Red 6B adsorption mechanism onto their chosen adsorbent, enabling the design of effective and efficient water remediation systems.

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- To cite this document: BenchChem. [Topic: Characterizing the Adsorption of Astrazon Red 6B Using Equilibrium Isotherm Models]. BenchChem, [2026]. [Online PDF]. Available at:

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